2-Morpholino-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula . It features a morpholine ring and a trifluoromethyl group attached to a nicotinic acid core, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. This compound is categorized as a derivative of nicotinic acid, which is known for its role in various biological processes and its use in pharmaceuticals.
2-Morpholino-6-(trifluoromethyl)nicotinic acid can be synthesized from readily available precursors, such as 2-chloro-6-(trifluoromethyl)nicotinic acid and morpholine. It falls under the class of trifluoromethylated compounds, which are recognized for their enhanced biological activity due to the electron-withdrawing nature of the trifluoromethyl group. This compound is also classified within the broader category of heterocyclic compounds due to the presence of the morpholine ring.
Methods and Technical Details
The synthesis of 2-Morpholino-6-(trifluoromethyl)nicotinic acid typically involves several key steps:
Structure and Data
The molecular structure of 2-Morpholino-6-(trifluoromethyl)nicotinic acid consists of:
The compound's molecular geometry can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR), which provide insights into its functional groups and molecular conformation.
Types of Reactions
2-Morpholino-6-(trifluoromethyl)nicotinic acid can participate in several chemical reactions:
Common Reagents and Conditions
The mechanism of action for 2-Morpholino-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. Inside cells, it may modulate enzyme activity or receptor function, leading to various biological effects depending on the context of application .
Physical Properties
Chemical Properties
Relevant analytical data can be obtained through NMR spectra, confirming the structure and purity of synthesized samples .
2-Morpholino-6-(trifluoromethyl)nicotinic acid has several scientific applications:
The trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in designing bioactive molecules, driven by the unique physicochemical properties imparted by the trifluoromethyl group. This substituent combines strong electron-withdrawing characteristics (Hammett constant σp = 0.54) with enhanced lipophilicity (log P ~1.7 for 3-trifluoromethylpyridine), significantly improving membrane permeability and target binding affinity [8]. The van der Waals radius of fluorine (1.47 Å) and the short carbon-fluorine bond (1.38 Å) allow optimal steric interactions with biological targets while resisting metabolic degradation [8] [6].
Table 1: Therapeutic Agents Featuring the TFMP Scaffold
Compound | Therapeutic Area | Key Activity | Demand Trend (2012-2018) |
---|---|---|---|
Fluazinam | Antifungal | Disrupts fungal energy metabolism | Steady increase |
HIV-1 RT Inhibitor 21 | Antiviral (HIV) | Dual allosteric inhibition of RT/RNase H | Rising (Clinical evaluation) |
Fluopyram | Antifungal/Insecticidal | Inhibits succinate dehydrogenase | >1,000 tons/year production |
Picoxystrobin | Fungicide | Mitochondrial respiration inhibition | >2,000 tons/year production |
Morpholino groups—characterized by methylenemorpholine rings linked via phosphorodiamidate bonds—introduce uncharged, nuclease-resistant backbones that enhance pharmacokinetic profiles. Unlike siRNA or phosphorothioate oligos, morpholinos inhibit gene expression through steric blocking without triggering RNA degradation, minimizing off-target effects [9] [3].
Translation Inhibition: Binding the 5′-UTR or start codon (positions -50 to +25) prevents ribosomal assembly. In zebrafish embryos, morpholinos achieve >80% protein knockdown, validated via rescue experiments with modified mRNA [3] [7].
Structural Optimization: The morpholino component in 2-morpholino-6-(trifluoromethyl)nicotinic acid likely enhances solubility and target engagement. Morpholino oligos maintain stability in physiological pH (no ionization), and their resistance to nucleases allows sustained activity in vivo [9]. Conjugates like vivo-morpholinos or PPMOs (peptide-conjugated morpholinos) further improve cellular uptake—e.g., a PPMO inhibiting New Delhi metallo-beta-lactamase overcomes antibiotic resistance in bacteria [9] [7].
Table 2: Morpholino vs. Conventional Oligonucleotides
Property | Morpholino Oligos | siRNA | Phosphorothioates |
---|---|---|---|
Charge | Uncharged | Anionic | Anionic |
Nuclease Resistance | High | Low (requires modifications) | Moderate |
Mechanism | Steric blocker | RNA degradation (RISC) | RNase H activation |
Off-Target Effects | Low (p53-mediated apoptosis suppressible) | High (miRNA-like effects) | High (protein binding) |
Nicotinic acid (pyridine-3-carboxylic acid) derivatives have evolved from metabolic cofactors to privileged scaffolds in drug design. Early applications focused on anti-inflammatory actions, as seen in 2024 derivatives that inhibit COX-2 and proinflammatory cytokines (TNF-α, IL-6) with IC₅₀ values of 86–119 µM in macrophages [2]. However, the integration of trifluoromethyl and morpholino groups marked a transformative shift toward multitarget engagement.
Third Generation: Hybridization with morpholino at C2, exemplified by 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. These compounds exhibit dual HIV-1 RT inhibition by simultaneously occupying the RNase H active site and polymerase primer grip [6].
Synthetic Methodologies: Key routes to 6-(trifluoromethyl)nicotinic acids include:
Table 3: Evolution of Nicotinic Acid Derivatives in Drug Discovery
Generation | Core Structure | Therapeutic Application | Advantage |
---|---|---|---|
I | Nicotinic acid/esters | Anti-inflammatory, Lipid-lowering | Simple synthesis |
II | 6-(Trifluoromethyl)nicotinic acid | Antiviral (HIV RT inhibition) | Enhanced binding affinity, metabolic stability |
III | 2-Morpholino-6-TFM nicotinic acid | Dual-target antivirals, CNS agents | Optimized solubility, RNA-targeting capability |
The convergence of TFMP's electronic effects, morpholino's steric blocking capability, and nicotinic acid's versatile scaffold positions 2-morpholino-6-(trifluoromethyl)nicotinic acid as a next-generation pharmacophore. Its applications span viral replication inhibition, enzyme allosteric modulation, and potential CNS disorders—validated through in silico docking and cell-based assays confirming low micromolar bioactivities [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: